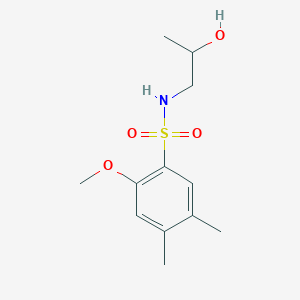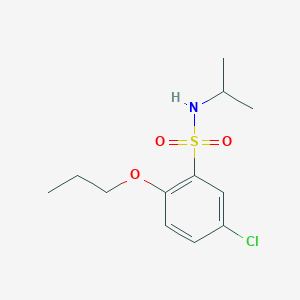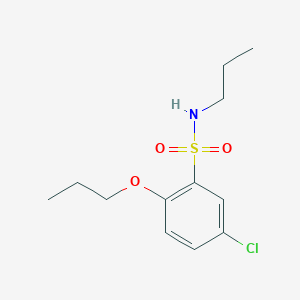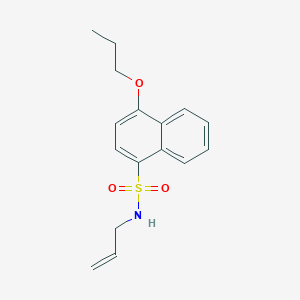
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been reported that N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can bind to metal ions and form stable complexes. This property has been exploited for the development of metal-based drugs. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been reported to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its high purity and yield. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its cost, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for the use of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of metal-based drugs for the treatment of cancer. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be used as a ligand for the development of novel metal complexes with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has shown promising results in various applications, including the development of metal-based drugs and the detection of metal ions in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. Although there are some limitations to its use, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions for scientific research.
Synthesemethoden
The synthesis of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be achieved using different methods, including the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and sulfanilamide. Another method involves the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and N-(2-hydroxypropyl) sulfonamide. Both methods have been reported to yield N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been used as a pH indicator in biological systems. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been used as a ligand for the development of metal-based drugs for the treatment of cancer.
Eigenschaften
Produktname |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-8-5-11(17-4)12(6-9(8)2)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3 |
InChI-Schlüssel |
GUPVTMUHGSBJMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)



